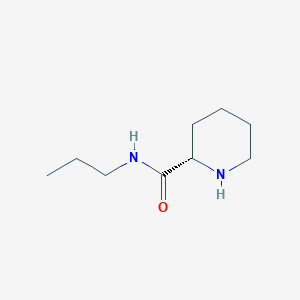![molecular formula C19H15ClF3NO B12608563 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline CAS No. 648897-02-3](/img/structure/B12608563.png)
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group, an isopropoxy group, and a trifluoromethylphenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the choice of catalysts and reagents would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could result in various quinoline derivatives with different functional groups.
Scientific Research Applications
5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family, used as a precursor for various derivatives.
Trifluoromethylquinoline: A compound with a trifluoromethyl group, similar to the one in 5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the isopropoxy group can influence its binding affinity to molecular targets .
Properties
CAS No. |
648897-02-3 |
|---|---|
Molecular Formula |
C19H15ClF3NO |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-8-propan-2-yloxy-7-[2-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C19H15ClF3NO/c1-11(2)25-18-14(10-16(20)13-7-5-9-24-17(13)18)12-6-3-4-8-15(12)19(21,22)23/h3-11H,1-2H3 |
InChI Key |
LUAVGKKSEBXSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3C(F)(F)F)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
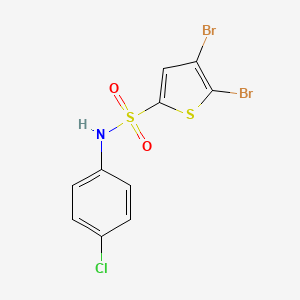
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
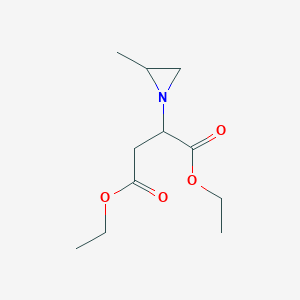
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
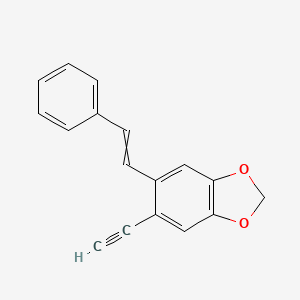

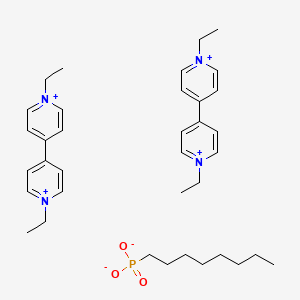
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)

